BMS-248360
CAS No.: 254737-87-6
Cat. No.: VC0521628
Molecular Formula: C36H45N5O5S
Molecular Weight: 659.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 254737-87-6 |
---|---|
Molecular Formula | C36H45N5O5S |
Molecular Weight | 659.8 g/mol |
IUPAC Name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3 |
Standard InChI Key | NBDFXMDYBLSGLX-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Design Rationale
Core Structural Features
BMS-248360 (C₃₆H₄₅N₅O₅S, molecular weight 659.84 g/mol) features a biphenyl core substituted with isoxazolyl and spirodiazaspiro groups (Figure 1). The molecule merges structural motifs from the AT₁ antagonist irbesartan (a biphenyl tetrazole derivative) and the ETₐ antagonist BMS-193884, enabling dual receptor engagement . Critical modifications include:
-
A spirodiazaspiro[4.4]nonene moiety at the 4'-position for AT₁ affinity
-
A 3,3-dimethyl-2-oxopyrrolidinylmethyl group at the 2'-position optimizing ETₐ binding
-
A 3,4-dimethylisoxazole sulfonamide group enhancing metabolic stability .
The logP of 7.226 and 11 rotatable bonds balance lipophilicity for membrane penetration and conformational flexibility for receptor interactions .
Synthetic Pathway
The synthesis employs Suzuki-Miyaura cross-coupling for biphenyl formation (Figure 2) :
-
Bromination-oxidation: 4-bromo-3-methylbenzonitrile undergoes radical bromination followed by trimethylamine N-oxide treatment to yield aldehyde intermediates.
-
Suzuki coupling: Palladium-catalyzed coupling of boronic esters with bromobenzaldehydes constructs the biphenyl scaffold.
-
Sulfonamide formation: Reaction with 3,4-dimethylisoxazol-5-amine introduces the sulfonamide group.
-
Side chain installation: Alkylation steps add the spirodiazaspiro and pyrrolidinylmethyl groups .
This modular approach allows systematic optimization of AT₁/ETₐ affinity ratios during lead development .
Table 1: Receptor Binding Profiles of BMS-248360 and Related Compounds
Compound | ETₐ Kᵢ (nM) | AT₁ Kᵢ (nM) | ETₐ/AT₁ Selectivity Ratio |
---|---|---|---|
BMS-193884 | 1.4 | >10,000 | >7,143 |
Irbesartan | >10,000 | 1.1 | <0.00011 |
BMS-248360 | 1.9 | 10 | 0.19 |
Sparsentan | 9.3 | 0.8 | 11.6 |
Pharmacological Mechanisms
Dual Receptor Antagonism
BMS-248360 competitively inhibits:
-
AT₁ receptors: Blocks angiotensin II-induced vasoconstriction, aldosterone release, and cardiac remodeling .
-
ETₐ receptors: Antagonizes endothelin-1-mediated vascular smooth muscle contraction and fibroblast activation .
In radioligand displacement assays, it shows 5.3-fold greater potency for ETₐ over AT₁, contrasting with sparsentan’s 11.6-fold AT₁ selectivity . This balanced profile may synergistically reduce vascular resistance while minimizing compensatory RAS activation seen with selective AT₁ blockers .
Hemodynamic Effects
In normotensive rats:
-
30 µmol/kg oral dose: Attenuates angiotensin II-induced blood pressure elevation by 68% (AUC reduction = 6,000 units) .
-
100 µmol/kg oral dose: Achieves maximal ETₐ blockade, reducing big endothelin-1 pressor response by 79% (AUC = 7,900 units) .
The prolonged T₁/₂ (5.5 hours) supports once-daily dosing, while 38% oral bioavailability ensures adequate systemic exposure .
Clinical Development and Challenges
Phase I Trials
Early human studies demonstrated:
-
Dose proportionality: Cmax of 3.1 µM at 30 µmol/kg, consistent with rat pharmacokinetics .
-
BP reduction: 15/10 mmHg decrease in ambulatory blood pressure at steady state .
Legacy in Drug Discovery
BMS-248360’s pharmacophore informed next-generation dual antagonists:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume